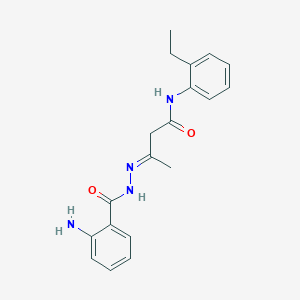
3-(Anthraniloylhydrazono)-N-(2-ethylphenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-aminophenylformamide and 2-ethylphenylbutanamide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, alcohols, and substituted aromatic compounds.
科学研究应用
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-PROPYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-BUTYLPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C19H22N4O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-amino-N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H22N4O2/c1-3-14-8-4-7-11-17(14)21-18(24)12-13(2)22-23-19(25)15-9-5-6-10-16(15)20/h4-11H,3,12,20H2,1-2H3,(H,21,24)(H,23,25)/b22-13+ |
InChI 键 |
BAPBYBRZJRAGEM-LPYMAVHISA-N |
手性 SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2N)/C |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=CC=C2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11565388.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11565393.png)
![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11565401.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11565405.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11565412.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B11565420.png)
![6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11565429.png)
![(2E,5Z)-5-(2-hydroxybenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565434.png)
![N-[4-(pentyloxy)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B11565440.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11565442.png)
![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
